9,10-Bis(4-formylphenyl)anthracene
Overview
Description
9,10-Bis(4-formylphenyl)anthracene (BFA) is a fluorescent dye that is used in a variety of scientific applications, from biochemical and physiological studies to lab experiments. BFA is a synthetic compound composed of two phenyl rings and an anthracene core. It is a stable, non-toxic, and water-soluble compound that has unique optical and photophysical properties. BFA is used in a variety of scientific fields, including biochemistry, genetics, and pharmacology.
Scientific Research Applications
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Organic Light-Emitting Diodes (OLEDs)
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Chemiluminescent Fluorophore
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Cell Imaging
- Summary of Application : Certain derivatives of 9,10-diheteroarylanthracene, a related compound, have been used in cell imaging .
- Methods of Application : These derivatives display aggregation-induced emission (AIE) behaviors, which make them useful for cell imaging applications .
- Results or Outcomes : These AIEgens exhibited excellent bioimaging performance under physiological conditions .
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Material Science and Organic Optoelectronic Devices
- Summary of Application : 9,10-Bis(4-formylphenyl)anthracene is used as an important intermediate in organic synthesis. It can be used to synthesize various aromatic compounds containing a 4-formylphenyl anthracene unit, which are widely used in the research fields of material science and organic optoelectronic devices .
- Results or Outcomes : The outcomes can also vary widely, but in general, the use of 9,10-Bis(4-formylphenyl)anthracene can enable the synthesis of novel materials with desirable properties for use in optoelectronic devices .
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Covalent Organic Frameworks (COFs)
- Summary of Application : 9,10-Bis(4-formylphenyl)anthracene is used as a formyl functional ligand linker for COFs in applications of nitrofuran and nitroaromatic explosive detection, photo sterilisation and OLEDs .
- Results or Outcomes : The use of 9,10-Bis(4-formylphenyl)anthracene in COFs has been shown to enable the detection of nitrofuran antibiotics and nitroaromatic explosives, as well as applications in photo sterilisation and OLEDs .
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Synthesis of Anthracene-Based Derivatives
- Summary of Application : 9,10-Bis(4-formylphenyl)anthracene is used in the synthesis of a series of anthracene-based derivatives, which have applications in various fields including material science and organic optoelectronic devices .
- Methods of Application : The compound is used as a starting material in Suzuki/Sonogashira cross-coupling reactions to synthesize the derivatives .
- Results or Outcomes : The synthesized derivatives exhibit high thermal stability and blue emission with a high quantum yield .
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Synthesis of Anthracene-Based Derivatives
- Summary of Application : A series of anthracene-based derivatives, namely, 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene and 9,10-bis(phenylethynyl)anthracene, was synthesized by the Suzuki/Sonogashira cross-coupling reactions . These compounds were fully characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations .
- Methods of Application : The compound is used as a starting material in Suzuki/Sonogashira cross-coupling reactions to synthesize the derivatives .
- Results or Outcomes : The synthesized derivatives exhibit high thermal stability and blue emission with a high quantum yield .
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Photothermal and Photodynamic Activities
- Summary of Application : 9,10-Bis(4-formylphenyl)anthracene has an anthracene core with two 4-formylphenyl groups at 9,10-positions. It is used in the construction of a porphyrin–anthracene covalent organic framework, Por-DPA-COF, which was constructed by using a porphyrin photosensitizer as the active nodes to provide photothermal and photodynamic activities under irradiation .
- Methods of Application : The compound is used as a linker in the construction of COFs. These frameworks are typically synthesized through condensation reactions that form covalent bonds between the organic building blocks .
- Results or Outcomes : Por-DPA-COF exhibited good photothermal conversion performance and efficient 1 O 2 production capacity thus promoting wound healing without obvious side effects as a novel efficient bactericide .
properties
IUPAC Name |
4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O2/c29-17-19-9-13-21(14-10-19)27-23-5-1-2-6-24(23)28(26-8-4-3-7-25(26)27)22-15-11-20(18-30)12-16-22/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPGUWKCPYZVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466366 | |
Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Bis(4-formylphenyl)anthracene | |
CAS RN |
324750-99-4 | |
Record name | 9,10-BIS(4-FORMYLPHENYL)ANTHRACENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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